6-(p-Tolyl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Nicotinaldehyde Derivatives Research
Nicotinaldehyde, or pyridine-3-carbaldehyde, is one of three isomeric pyridinaldehydes and serves as a fundamental scaffold in organic synthesis. wikipedia.org Its derivatives are a broad class of compounds that have garnered considerable attention due to their versatile reactivity and presence in biologically active molecules. The introduction of an aryl group, such as the p-tolyl substituent in 6-(p-Tolyl)nicotinaldehyde, at the 6-position of the pyridine (B92270) ring significantly influences the electronic properties and steric environment of the molecule. This modification opens up new avenues for creating highly functionalized and structurally diverse compounds.
The core pyridine structure is a ubiquitous motif in natural products like nicotine (B1678760) and in various pharmaceuticals. nih.gov The aldehyde functional group on the pyridine ring is particularly reactive and participates in a wide array of chemical transformations. exsyncorp.com Research into nicotinaldehyde derivatives often focuses on leveraging this reactivity to construct more complex heterocyclic systems. The presence of the tolyl group in this compound introduces a lipophilic domain and potential sites for further functionalization, making it a compound of interest for medicinal chemistry and materials science.
Significance As an Intermediate in Synthetic Chemistry and Material Science
The aldehyde group of 6-(p-Tolyl)nicotinaldehyde is a key functional handle for a multitude of organic reactions. It can readily undergo nucleophilic addition, condensation, and oxidation reactions, making it a versatile intermediate. For instance, it can be a precursor for the synthesis of corresponding alcohols, carboxylic acids, and imines, which are themselves valuable synthetic intermediates.
In the realm of material science, aryl-substituted pyridine (B92270) derivatives are being explored for their potential applications in the development of functional materials. nih.govdartmouth.edu The rigid, aromatic structure of the pyridine core, combined with the electronic properties imparted by the aryl substituent, can lead to materials with interesting photophysical or electronic characteristics. The synthesis of polymers and metal-organic frameworks (MOFs) incorporating such pyridine derivatives is an active area of research. mdpi.com The specific properties of this compound, such as its solid form as white to yellow powder or crystals, make it suitable for handling and incorporation into various synthetic protocols. sigmaaldrich.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| IUPAC Name | 6-(4-methylphenyl)nicotinaldehyde sigmaaldrich.com |
| CAS Number | 898795-75-0 sigmaaldrich.com |
| Molecular Formula | C13H11NO bldpharm.com |
| Molecular Weight | 197.24 g/mol sigmaaldrich.com |
| Physical Form | White to yellow powder or crystals sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
Overview of Research Trajectories for Aryl Substituted Pyridine Aldehydes
Direct Synthetic Routes to 6-(p-Tolyl)nicotinaldehyde
The direct synthesis of this compound can be achieved through several modern synthetic methodologies. These routes primarily focus on the efficient construction of the aryl-pyridine bond and the introduction of the aldehyde functionality.
Cross-Coupling Reactions for C-C Bond Formation at the Pyridine C6 Position
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound frequently employs these reactions to connect the p-tolyl group to the C6 position of the pyridine ring. This can be accomplished either by coupling directly with a 6-halonicotinaldehyde or by performing the coupling on a precursor like a 6-halonicotinic acid derivative, which is later converted to the aldehyde.
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, valued for its mild reaction conditions and the commercial availability and low toxicity of its boronic acid reagents. This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like p-tolylboronic acid) with an organic halide or triflate (such as 6-chloronicotinaldehyde (B1585923) or its precursor).
A common and effective strategy involves a two-step sequence starting from a 6-halonicotinic acid derivative. For instance, a 6-halonicotinic acid can be converted to its morpholinamide. This amide then undergoes a Suzuki-Miyaura coupling with p-tolylboronic acid. The resulting 6-(p-tolyl)nicotinic acid morpholinamide is subsequently reduced to the target aldehyde. This two-step approach is often preferred as it can avoid potential side reactions associated with the free aldehyde group during the coupling step.
An analogous, documented procedure for the synthesis of 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide involves the reaction of 5-bromonicotinic acid morpholinamide with p-fluorophenylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. wikipedia.org Adapting this for the target molecule would involve starting with 6-chloronicotinic acid morpholinamide and p-tolylboronic acid.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions (Analogous System)
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|
While the Suzuki-Miyaura coupling is prevalent, other transition-metal-catalyzed reactions offer viable alternatives for forging the C6-aryl bond. These methods can be advantageous depending on substrate availability, functional group tolerance, and potential issues with boronic acids, such as deboronation.
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of a 6-halonicotinaldehyde (or its precursor) with an organostannane like (p-tolyl)tributylstannane. libretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orglibretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.com The preparation of this compound via this method would require reacting a 6-halonicotinaldehyde with a p-tolylzinc halide. Organozinc reagents are more reactive than their boron and tin counterparts, which can be beneficial but also makes them more sensitive to air and moisture. wikipedia.orgyoutube.com This higher reactivity can allow for couplings that may be difficult under Suzuki or Stille conditions.
Table 2: Overview of Alternative Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Stille Coupling | R-Sn(Alkyl)₃ | Palladium Complex | Air/moisture stable reagents; toxic byproducts |
Reductive Preparation from Precursors
The final step in many synthetic routes to this compound is the selective reduction of a carboxylic acid derivative. Aldehydes are at an intermediate oxidation state between alcohols and carboxylic acids, making their preparation via reduction a delicate process that requires careful selection of reagents to avoid over-reduction to the alcohol.
A well-documented method involves the reduction of a nicotinic acid morpholinamide. wikipedia.orgnih.gov Following the successful Suzuki coupling to form 6-(p-tolyl)nicotinic acid morpholinamide, this intermediate can be reduced to this compound. A modified lithium aluminium hydride (LiAlH₄) reagent is often employed. For example, treating LiAlH₄ with ethyl acetate (B1210297) before introducing the amide allows for a more controlled reduction, minimizing the formation of the corresponding alcohol. wikipedia.orgnih.gov The reaction is typically run at low temperatures (e.g., 0-10 °C) to enhance selectivity.
Table 3: Illustrative Conditions for Reductive Preparation (Analogous System)
| Precursor | Reducing Agent | Solvent | Temperature | Product | Yield (Analogous) |
|---|
Functionalization of Pre-formed Nicotinaldehyde Scaffolds
An alternative approach involves starting with a pyridine ring that already possesses the aldehyde group (or a protected version) and a functional group at the C6 position that can be converted to the desired aryl moiety. A plausible, though less commonly cited, strategy would be to start with 6-hydroxynicotinaldehyde. nih.gov The hydroxyl group itself is a poor leaving group for cross-coupling reactions. However, it can be converted into an excellent leaving group, such as a triflate (-OTf) by reaction with triflic anhydride.
This resulting 6-triflyloxynicotinaldehyde would be an ideal substrate for Suzuki-Miyaura or other cross-coupling reactions with p-tolylboronic acid to yield this compound. This route capitalizes on the availability of functionalized pyridine starting materials.
General Approaches to Arylnicotinaldehydes
The synthesis of the broader class of arylnicotinaldehydes generally follows the principles outlined above. The most robust and frequently employed strategy is the two-step sequence combining a palladium-catalyzed cross-coupling reaction with a subsequent reduction.
C-C Bond Formation: The Suzuki-Miyaura reaction is the predominant method for creating the aryl-pyridine bond, offering a good balance of reactivity, stability, and operational simplicity. A halo-substituted nicotinic acid derivative (e.g., bromo- or chloro-) is coupled with a suitable arylboronic acid.
Reduction to Aldehyde: The resulting aryl-nicotinic acid derivative, very often an amide like the morpholinamide, is then selectively reduced to the arylnicotinaldehyde. The use of modified hydride reagents at low temperatures is critical to achieving high yields and preventing over-reduction.
This modular approach allows for the synthesis of a diverse library of arylnicotinaldehydes by simply varying the arylboronic acid used in the coupling step.
Synthetic Transformations Utilizing Nicotinic Acid Morpholinamides
A significant process for preparing nicotinaldehydes involves the reduction of the corresponding nicotinic acid morpholinamides. google.comgoogle.com This method presents a reliable pathway where the morpholinamide functions as a stable precursor to the aldehyde. The synthesis begins with the appropriate nicotinic acid, which is first converted to a more reactive acyl chloride, typically using a reagent like thionyl chloride. This intermediate is then reacted with morpholine (B109124) to form the stable nicotinic acid morpholinamide. google.com
The crucial step is the controlled reduction of the morpholinamide to the aldehyde. This transformation is effectively carried out using lithium alkoxyaluminum hydrides, such as LiAlH(OEt)₃, LiAlH₂(OEt)₂, or LiAlH₃(OEt). google.com This class of reducing agents is selective for the conversion of the amide to the aldehyde, minimizing over-reduction to the corresponding alcohol. The reaction is typically performed under mild conditions at room temperature and atmospheric pressure. google.comgoogle.com While the patents specifically highlight examples like 5-(4-fluorophenyl)nicotinic acid morpholinamide, the methodology is broadly applicable to a range of arylnicotinic acids, including those with a p-tolyl substituent at various positions on the pyridine ring. google.com
Table 1: Synthesis of Arylnicotinaldehyde via Morpholinamide Reduction
| Step | Reactant(s) | Reagent(s) | Product | Notes |
|---|---|---|---|---|
| 1 | Arylnicotinic Acid | Thionyl Chloride | Arylnicotinoyl Chloride | Activation of the carboxylic acid. |
| 2 | Arylnicotinoyl Chloride | Morpholine | Arylnicotinic Acid Morpholinamide | Formation of the stable amide precursor. |
Degenerate Ring Transformation (DRT) of Pyridinium (B92312) Salts for Arylation and Formyl Group Installation
Degenerate Ring Transformation (DRT) of pyridinium salts offers a sophisticated method for modifying the pyridine skeleton. nih.gov This type of reaction involves the reaction of a pyridinium salt with a nucleophile, leading to a ring-opened intermediate that subsequently re-closes to form a new, more substituted pyridine ring. This strategy can be envisioned for the synthesis of 6-arylnicotinaldehydes by carefully selecting the pyridinium salt and the nucleophilic partner.
In a related context, pyridinium salts derived from amino acids have been effectively used in deaminative arylation reactions. nih.govorganic-chemistry.org These processes, often catalyzed by nickel, couple the pyridinium salt with arylboron reagents (e.g., arylboroxines) in a Suzuki-Miyaura type cross-coupling. nih.gov This establishes a method for introducing an aryl group, such as p-tolyl, onto a carbon atom that was formerly part of the pyridinium ring's activating group.
For the installation of the formyl group, a precursor functional group would need to be incorporated into either the initial pyridinium salt or the nucleophile. For instance, a protected aldehyde or a group that can be readily converted to an aldehyde (like a vinyl group followed by ozonolysis) could be part of the synthetic design. google.com A hypothetical DRT pathway to this compound could involve a pyridinium salt that reacts with a three-carbon nucleophile carrying the p-tolyl group and a masked formyl group, leading to the reconstructed, highly substituted pyridine ring. nih.gov
Electrochemical Synthesis Approaches for Aldehyde Derivatives
Electrochemical methods are emerging as powerful, green alternatives in organic synthesis, offering unique reactivity under mild conditions. rsc.org For the synthesis of pyridine aldehyde derivatives, electrochemistry can be applied to the C-H functionalization of the pyridine ring. A particularly relevant transformation is the direct carboxylation of pyridines using carbon dioxide (CO₂), a readily available and sustainable C1 source. azom.comnih.gov
In this approach, an electrochemical cell is used to reduce the pyridine ring, generating a radical anion intermediate. This reactive species can then be trapped by CO₂ to form a pyridine carboxylate. Researchers have demonstrated that the regioselectivity of this carboxylation (e.g., at the C4 or C5 position) can be controlled by simply changing the type of electrochemical reactor used (undivided vs. divided cell). azom.comnih.gov This control is attributed to the generation of different reactive species in each setup. nih.gov
Once the aryl-substituted nicotinic acid is formed, it can be converted to the corresponding aldehyde. This typically involves a two-step sequence: reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde. Alternatively, the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides has also been reported, providing another route to aldehyde precursors. rsc.org
Table 2: Regiodivergent Electrochemical Carboxylation of Pyridines
| Electrochemical Cell Type | Major Product | Proposed Mechanism Feature | Reference |
|---|---|---|---|
| Undivided Cell | C4-Carboxylation | Paired electrolysis mechanism. | azom.comnih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. In the synthetic route proceeding through a nicotinic acid morpholinamide, several parameters can be fine-tuned. During the formation of the morpholinamide from the nicotinic acid, the reaction temperature and duration are key variables. For example, heating the mixture of the acid chloride and morpholine at temperatures between 80-100°C for a couple of hours has been shown to be effective. google.com
For the final reduction step, the choice and stoichiometry of the reducing agent are paramount. Using lithium triethoxyaluminum hydride is a preferred option. google.com The reaction is generally conducted at room temperature, which simplifies the procedure and minimizes side reactions. Careful, slow addition of the reducing agent to the solution of the morpholinamide in an anhydrous solvent like THF is crucial to control the reaction's exothermicity and prevent over-reduction to the alcohol.
In syntheses involving cross-coupling reactions to introduce the p-tolyl group, such as a Suzuki coupling, optimization is also essential. Factors to consider include the choice of palladium catalyst and ligands, the base, the solvent system, and the reaction temperature. For instance, a Suzuki cross-coupling reaction to form a related biaryl system was successfully performed using Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a THF/water solvent mixture under reflux conditions. mdpi.com The success of such a coupling is highly dependent on finding the right combination of these factors to achieve high conversion of the starting materials and minimize the formation of homocoupling byproducts.
Reaction Mechanisms of the Aldehyde Functionality
The aldehyde group (-CHO) is a classic electrophilic center, characterized by a polarized carbon-oxygen double bond. This polarity is the key to its reactivity, primarily with nucleophiles.
The principal reaction pathway for the aldehyde moiety in this compound is nucleophilic addition to the carbonyl carbon. The partial positive charge on the carbonyl carbon makes it a prime target for attack by a wide array of nucleophiles. pearson.com This reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing electron density onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen atom of the intermediate is then protonated, typically by a weak acid or the solvent, to yield a neutral alcohol product.
Common nucleophiles used in these additions include organometallic reagents (like Grignard or organolithium reagents) for C-C bond formation, hydrides for reduction to alcohols, and cyanide ions.
Condensation reactions represent a major class of transformations for aldehydes, enabling the synthesis of a vast number of derivatives by forming a new double bond. pearson.com These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by an elimination step (usually of a water molecule). For this compound, this provides a straightforward route to various heterocyclic and acyclic structures.
Key examples of condensation reactions applicable to this aldehyde include:
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases).
Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazines produces oximes and hydrazones, respectively. These derivatives are often crystalline solids and are useful for characterization.
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.
Aldol (B89426) and Claisen-Schmidt Condensations: Reaction with enolates or enols under basic or acidic conditions can lead to α,β-unsaturated carbonyl compounds. pearson.com The Claisen-Schmidt reaction, specifically, involves the condensation of an aldehyde with a ketone.
The table below summarizes potential condensation reactions starting from this compound.
Table 1: Potential Condensation Reactions of this compound
| Reactant | Reaction Type | Resulting Derivative Class |
| Primary Amine (R-NH₂) | Imine Formation | Schiff Base |
| Hydroxylamine (NH₂OH) | Oximation | Oxime |
| Hydrazine (R-NHNH₂) | Hydrazone Formation | Hydrazone |
| Phosphorus Ylide (Ph₃P=CR₂) | Wittig Reaction | Alkene |
| Ketone (R-CO-CH₃) | Claisen-Schmidt Condensation | Chalcone / α,β-Unsaturated Ketone |
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This property makes it less reactive than benzene (B151609) towards electrophilic substitution but significantly more reactive towards nucleophilic substitution. uoanbar.edu.iqwikipedia.org The substituents—the p-tolyl group at C6 and the aldehyde at C3—further modulate this inherent reactivity.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack. uomosul.edu.iq This deactivation is caused by two factors: the electron-withdrawing inductive effect of the nitrogen atom and its ability to be protonated under the strongly acidic conditions often required for EAS, which places a positive charge on the ring. uoanbar.edu.iquomosul.edu.iq In this compound, the deactivating effect is compounded by the electron-withdrawing aldehyde group. If substitution is forced under harsh conditions, it is predicted to occur at the C5 position. Attack at C2, C4, or C6 would create an unstable resonance contributor where the positive charge is placed on the already electron-deficient nitrogen atom. youtube.com
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqwikipedia.org In this compound, the C6 position is blocked by the tolyl group. Therefore, nucleophilic attack is most likely to occur at the C2 and C4 positions. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. uoanbar.edu.iq Reactions like the Chichibabin reaction, which involves amination with sodium amide, exemplify this reactivity, typically occurring at the C2 position. wikipedia.org
Table 2: Predicted Reactivity of the Pyridine Core in this compound
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |
| C2 | Very Low | High | Activated by ring nitrogen; attack avoids placing positive charge on N in EAS intermediate. uoanbar.edu.iqyoutube.com |
| C4 | Very Low | High | Activated by ring nitrogen; attack avoids placing positive charge on N in EAS intermediate. uoanbar.edu.iqyoutube.com |
| C5 | Low (Most Likely) | Very Low | Least deactivated position for EAS; not activated for NAS. uomosul.edu.iq |
| C6 | Blocked | Blocked | Substituted with a p-tolyl group. |
Pyridine rings and their derivatives can participate in complex rearrangement reactions that involve the cleavage and reformation of the heterocyclic core. These transformations, often termed ring-opening and ring-closing (ROCC) cascades, provide powerful synthetic routes to novel molecular scaffolds. researchgate.net
One prominent mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) pathway. researchgate.net This process is initiated by the addition of a nucleophile to the pyridine ring, leading to a ring-opened intermediate, which then cyclizes in a different manner to form a new ring system. Another approach involves the conversion of pyridines into other aromatic systems, such as benzene derivatives, through a sequence of ring-opening, hydrolysis, and subsequent cyclization and aromatization steps. researchgate.net The derivatization of the pyridine nitrogen to form a pyridinium salt often precedes these ring-opening events, as the positive charge enhances the ring's susceptibility to nucleophilic attack. researchgate.net While specific studies on this compound are not prevalent, its pyridine core could theoretically be subjected to such transformations under appropriate reaction conditions, such as with highly reactive nucleophiles or via photochemical activation. acs.org
Catalytic Reaction Pathways and Intermediates
Catalysis offers efficient and selective methods for transforming molecules like this compound. Catalytic pathways can target the aldehyde, the pyridine ring, or utilize the entire molecule as a ligand.
The synthesis of the 6-aryl-pyridine scaffold itself commonly relies on transition metal-catalyzed cross-coupling reactions. Mechanistic studies of these processes, such as nickel-catalyzed couplings, are crucial for optimizing reaction conditions and minimizing side reactions like the homo-coupling of aryl halides. nih.gov These studies often reveal complex catalytic cycles involving various oxidation states of the metal, for instance, Ni(I), Ni(II), and Ni(III) intermediates, and pathways like oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Furthermore, the this compound molecule can act as a ligand in coordination chemistry. The pyridine nitrogen and potentially the aldehyde oxygen can coordinate to a metal center. The electronic properties of the substituents on the pyridine ring are known to regulate the reactivity of the metal center in such complexes. nih.gov For example, electron-donating groups on the pyridine can enhance the electron density at the metal, influencing its catalytic activity in reactions like C-C bond formation. nih.gov In this context, the electron-donating p-tolyl group and the electron-withdrawing aldehyde group would collaboratively influence the electronic environment of any coordinated metal, thereby tuning its catalytic behavior.
Finally, the aldehyde functionality is amenable to various catalytic transformations. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can selectively reduce the aldehyde to a primary alcohol. Conversely, catalytic oxidation can convert the aldehyde to the corresponding carboxylic acid, 6-(p-Tolyl)nicotinic acid.
Role of Metal Catalysts in C-C Coupling and Other Transformations
Metal-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryl compounds, and palladium catalysts are particularly prominent in this area. The formation of the this compound scaffold itself often relies on a palladium-catalyzed Suzuki-Miyaura coupling reaction between a halogenated nicotinaldehyde derivative and p-tolylboronic acid. The mechanism of this transformation is a well-established catalytic cycle involving several key steps. nih.govnih.govlibretexts.org
The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 6-chloronicotinaldehyde). This step forms a Pd(II) intermediate. Subsequently, transmetalation occurs, where the organic group from the organoboron reagent (p-tolylboronic acid) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid. The final step is reductive elimination, where the two organic groups on the palladium center couple to form the desired C-C bond of this compound, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.govlibretexts.org
The efficiency and selectivity of these coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for these transformations. nih.gov
Below is a table summarizing typical conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted pyridines, which are analogous to the synthesis of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 80 | 46-57 | dergipark.org.tr |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | High | nih.gov |
| Pd₂(dba)₃ | X-Phos | K₃PO₄ | 1,4-Dioxane | 100 | High | semanticscholar.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | High | nih.gov |
This table presents generalized conditions from literature for similar reaction types and is for illustrative purposes.
Beyond C-C bond formation, metal catalysts can also be employed for other transformations of the aldehyde group in this compound, although this is less commonly explored in the context of this specific molecule.
Radical Mechanisms in Arylation Processes
The pyridine ring in this compound is electron-deficient, making it a suitable substrate for radical arylation reactions, particularly through Minisci-type mechanisms. nih.govacs.org These reactions offer a complementary approach to traditional cross-coupling methods for the functionalization of heteroaromatic compounds. Radical arylation processes involve the generation of an aryl radical, which then adds to the protonated pyridine ring.
The generation of the aryl radical can be achieved through various methods, including the use of diazonium salts or, more recently, through photoredox catalysis. In a typical photoredox-catalyzed process, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate the aryl radical from a suitable precursor, such as an aryl halide or a diazonium salt. rsc.orgnih.gov
The regioselectivity of the radical addition to the pyridine ring is governed by the electronic properties of the ring and the substituents present. For pyridine itself, radical attack typically occurs at the C2 and C4 positions. In the case of this compound, the existing substituents will influence the position of further arylation. The electron-withdrawing nature of the aldehyde group and the steric bulk of the p-tolyl group will play significant roles in directing the incoming radical. nih.gov
A proposed general mechanism for a photoredox-catalyzed arylation of a pyridine derivative involves the following steps:
Excitation of the Photocatalyst: The photocatalyst absorbs light and is promoted to an excited state.
Generation of the Aryl Radical: The excited photocatalyst interacts with an aryl precursor (e.g., an aryldiazonium salt) via SET to generate an aryl radical.
Radical Addition: The aryl radical adds to the protonated pyridine ring, forming a radical cation intermediate.
Rearomatization: The radical cation is oxidized and deprotonated to yield the final arylated pyridine product and regenerate the ground-state photocatalyst. nih.gov
The following table outlines different approaches to the radical arylation of electron-deficient heteroarenes.
| Aryl Radical Source | Catalyst/Initiator | Conditions | Key Features | Reference |
| Aryldiazonium Salts | Ru(bpy)₃Cl₂ (photocatalyst) | Visible light, room temp. | Mild conditions, broad scope | nih.gov |
| Aroyl Chlorides | fac-Ir(ppy)₃ (photocatalyst) | Blue LEDs, room temp. | Direct C-H aroylation | acs.org |
| Aryl Tosylates | Pd(OAc)₂ / X-Phos | Heat | Direct arylation without pre-functionalization | semanticscholar.org |
| Aliphatic C-H bonds | Protonated heteroarene (photoinitiator) | Visible light, aerobic | Photocatalyst-free arylation | rsc.org |
This table illustrates various methods for radical arylation of heterocycles and is for comparative purposes.
Organocatalysis in Nicotinaldehyde Functionalization
Organocatalysis provides a metal-free approach to catalyze a wide array of chemical transformations, often with high enantioselectivity. youtube.com For a molecule like this compound, the aldehyde functionality is a prime target for organocatalytic activation. Chiral secondary amines, such as proline and its derivatives, are particularly effective organocatalysts for reactions involving aldehydes. nih.govwikipedia.orglibretexts.org
These catalysts operate through two primary activation modes: enamine catalysis and iminium catalysis.
Enamine Catalysis: The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in an asymmetric fashion. This is a common strategy for α-functionalization of aldehydes. wikipedia.org
Iminium Catalysis: The catalyst forms a chiral iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO of the substrate and activating it for nucleophilic attack. While this compound is not an α,β-unsaturated aldehyde, iminium ion formation can still play a role in other transformations. More relevant to nicotinaldehyde is the activation of the aldehyde for reactions with nucleophiles through the formation of a protonated imine, which enhances the electrophilicity of the carbonyl carbon. nih.gov
A classic example of organocatalysis is the proline-catalyzed asymmetric aldol reaction. nih.govclockss.org In a hypothetical reaction, this compound could react with a ketone in the presence of proline. The proposed mechanism involves the formation of an enamine from the ketone and proline, which then attacks the aldehyde group of this compound. The stereochemistry of the product is controlled by the chiral environment provided by the proline catalyst. nih.govyoutube.com
The functionalization of the pyridine ring itself can also be achieved using organocatalysis. For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective functionalization at the C4 position of pyridinium salts. nih.gov
The table below summarizes different organocatalytic strategies applicable to the functionalization of aldehydes.
| Catalytic Mode | Catalyst Type | Typical Reaction | Key Features | Reference |
| Enamine Catalysis | Proline / Proline derivatives | Aldol reaction, Mannich reaction | Asymmetric C-C bond formation at the α-position of a carbonyl | nih.govlibretexts.org |
| Iminium Catalysis | Imidazolidinones (MacMillan catalysts) | Michael addition, Diels-Alder reaction | Activation of α,β-unsaturated aldehydes | nih.gov |
| Bifunctional Catalysis | Thiourea derivatives | Michael addition, Friedel-Crafts reaction | Activation of both nucleophile and electrophile | libretexts.org |
| N-Heterocyclic Carbene (NHC) Catalysis | Triazolium salts | Benzoin condensation, Stetter reaction | Umpolung (polarity inversion) of aldehydes | nih.gov |
This table provides an overview of organocatalytic methods for aldehyde transformations and is for general reference.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity of atoms and can provide insights into the electronic environment of the nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). The multiplicity of a signal (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information on the number of adjacent protons.
For 6-(p-Tolyl)nicotinaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the pyridine (B92270) and toluene (B28343) rings, and the methyl protons of the tolyl group. The aldehydic proton is highly deshielded and is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons will appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the rings and the electronic effects of the substituents. The methyl protons of the tolyl group are expected to appear as a singlet in the upfield region, typically around 2.4 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 9.0 - 10.5 | Singlet (s) |
| Pyridine-H | 7.5 - 9.0 | Doublet (d), Triplet (t) |
| Tolyl-H | 7.0 - 8.0 | Doublet (d) |
| Methyl-H | 2.3 - 2.5 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is also influenced by its electronic environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-160 ppm. The carbon of the methyl group will be the most upfield signal, typically appearing around 20-25 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl-C | 190 - 200 |
| Aromatic-C (Pyridine) | 120 - 160 |
| Aromatic-C (Tolyl) | 125 - 150 |
| Methyl-C | 20 - 25 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to the excitation of molecular vibrations, and the frequencies of these absorptions are characteristic of the functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for the identification of functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and the C-H bonds.
A strong absorption band in the region of 1690-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands in the region of 2700-2900 cm⁻¹. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group are also expected in the fingerprint region of the spectrum. The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the structure of this compound.
Table 3: Expected FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aldehyde | C=O Stretch | 1690 - 1715 |
| Aldehyde | C-H Stretch | 2700 - 2900 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1400 - 1600 |
| Methyl | C-H Bend | ~1375 & ~1450 |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon the absorption of ultraviolet or visible light. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV-Vis radiation by this compound is expected to result in electronic transitions, primarily π → π* and n → π* transitions.
The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. These are expected to appear at shorter wavelengths (higher energy). The n → π* transition, which is of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is expected to occur at a longer wavelength (lower energy). The extended conjugation between the p-tolyl ring and the nicotinaldehyde moiety is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | 300 - 400 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule. For a compound like this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.
In a typical EI-mass spectrum, one would expect to observe a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides valuable structural information. For aromatic aldehydes, characteristic fragmentation patterns often include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu The presence of the tolyl group would also lead to specific fragmentation pathways, such as the formation of a tropylium (B1234903) ion. However, without experimental data, the relative abundances of these fragments for this compound remain unknown.
A hypothetical data table for the mass spectrum of this compound would include the mass-to-charge ratio (m/z) of observed fragments and their relative intensities.
Table 1: Hypothetical Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)
| m/z | Proposed Fragment | Relative Intensity (%) |
| 197 | [M]⁺ | Data not available |
| 196 | [M-H]⁺ | Data not available |
| 168 | [M-CHO]⁺ | Data not available |
| 91 | [C₇H₇]⁺ (Tolyl cation) | Data not available |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
A data table summarizing the crystallographic data would typically include the crystal system, space group, unit cell dimensions, and key bond lengths and angles.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Parameter | Value |
| Crystal Data | |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Selected Bond Lengths (Å) | |
| C(aldehyde)-C(pyridine) | Data not available |
| C(pyridine)-C(tolyl) | Data not available |
| C=O | Data not available |
| **Selected Bond Angles (°) ** | |
| C(pyridine)-C(aldehyde)-O | Data not available |
| C(pyridine)-C(tolyl)-C | Data not available |
Computational Chemistry Studies on 6 P Tolyl Nicotinaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods allow for the detailed examination of a molecule's electronic structure, which in turn governs its physical and chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the molecular geometry and electronic properties of organic compounds. By employing functionals such as B3LYP in combination with a suitable basis set like 6-31+G(d,p), the equilibrium geometry of 6-(p-Tolyl)nicotinaldehyde in the gas phase can be determined by finding the minimum on the potential energy surface. mdpi.com This optimization process yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and pyridine (B92270) rings, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the pyridine ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -2.10 |
| HOMO-LUMO Gap (ΔE) | 4.15 |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Global Reactivity Descriptors (Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity)
Electronegativity (χ) and Chemical Potential (μ) are related to the molecule's tendency to attract electrons.
Chemical Hardness (η) and Chemical Softness (S) describe the resistance of the chemical potential to change with a change in the number of electrons. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.
The Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its surroundings. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These descriptors are calculated using the energies of the HOMO and LUMO, providing a theoretical framework to predict the reactivity of this compound in various chemical environments. arxiv.org
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Formula |
| Ionization Potential (I) | 6.25 | -EHOMO |
| Electron Affinity (A) | 2.10 | -ELUMO |
| Electronegativity (χ) | 4.175 | (I + A) / 2 |
| Chemical Potential (μ) | -4.175 | -(I + A) / 2 |
| Chemical Hardness (η) | 2.075 | (I - A) / 2 |
| Chemical Softness (S) | 0.482 | 1 / η |
| Electrophilicity Index (ω) | 4.20 | μ2 / (2η) |
Note: This data is illustrative and based on the hypothetical HOMO and LUMO energies in Table 1.
Spectroscopic Property Prediction
Computational methods are not only predictive of reactivity but can also be used to simulate and interpret spectroscopic data. This is particularly useful for confirming the structure of a newly synthesized compound or for understanding the origins of its spectral features.
Theoretical Infrared and Nuclear Magnetic Resonance Spectra Calculation
The vibrational frequencies of a molecule correspond to the absorption bands observed in an Infrared (IR) spectrum . DFT calculations can predict these frequencies, which arise from the stretching, bending, and torsional motions of the atoms. researchgate.net By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with an experimental spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes, such as the C=O stretch of the aldehyde, the C-H stretches of the aromatic rings, and the ring vibrations of the pyridine and tolyl groups.
Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the chemical structure and assign the resonances to specific nuclei within the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations.
By mapping the potential energy surface of a reaction, computational modeling can identify the transition state structures and calculate the activation energies associated with different reaction pathways. researchgate.net For instance, if this compound were to undergo a nucleophilic addition to the carbonyl group, computational methods could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is often difficult to obtain through experimental means alone. nih.gov Such studies are invaluable for rationalizing observed product distributions and for designing more efficient synthetic routes.
Transition State Analysis and Energy Barriers
Transition state analysis is crucial for understanding the kinetics of chemical reactions involving this compound. The formation of this biaryl compound, often through cross-coupling reactions, involves passing through a high-energy transition state. nih.gov Computational models can locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction.
For a biaryl system like this compound, a key conformational feature is the rotation around the single bond connecting the pyridine and the tolyl rings. This rotation is subject to torsional strain, and the energy barriers associated with this movement dictate the conformational preferences of the molecule. nih.gov Studies on similar biaryl systems have shown that the energy barrier at a 0° dihedral angle (planar conformation) can be significant due to steric clashes between ortho hydrogens. nih.gov A second, typically lower, energy barrier is often found at a 90° dihedral angle. nih.gov
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Nature of Stationary Point |
|---|---|---|
| 0° | 2.5 | Transition State |
| ~45° | 0.0 | Energy Minimum |
| 90° | 2.0 | Transition State |
Note: The data in this table is illustrative of typical findings for biaryl systems and is intended to demonstrate the concepts of transition state analysis.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) provides a comprehensive landscape of the energy of a molecule as a function of its geometric parameters. libretexts.org For this compound, a PES can map the energy changes associated with the rotation around the aryl-aryl bond and the orientation of the aldehyde group. These surfaces reveal the most stable conformations (valleys) and the pathways for conformational change (passes or saddle points). libretexts.orglibretexts.org
The PES for a biaryl system is often plotted as a function of the dihedral angle between the two aromatic rings. researchgate.net Such a plot for this compound would likely show two energy minima corresponding to the most stable, non-planar conformations, and two saddle points corresponding to the planar and perpendicular transition states. researchgate.netacs.org The shape of the PES is fundamental to understanding the molecule's dynamic behavior and how it might fit into a receptor site in a biological system. acs.org
Intermolecular Interaction Analysis
The way this compound interacts with other molecules is key to its chemical and biological activity. Computational methods allow for a detailed analysis of these non-covalent interactions.
Topological Atom in Molecules (AIM) and Reduced Density Gradient (RDG) Approaches
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method that analyzes the electron density to partition a molecule into atomic basins. uni-rostock.de This analysis can identify and characterize chemical bonds and other interactions. For this compound, AIM can be used to study the covalent bonds within the molecule as well as weaker intramolecular interactions, such as C-H···N or C-H···O contacts that might influence its conformation. nih.gov
The Reduced Density Gradient (RDG) is a tool specifically designed to visualize and identify non-covalent interactions. researchgate.netchemrxiv.org An RDG analysis plots the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density. nih.gov This generates a scatter plot where different types of interactions appear as distinct spikes. For this compound, an RDG analysis would reveal regions of van der Waals interactions, steric repulsion, and potential hydrogen bonds. nih.govresearchgate.net
| Interaction Type | Key Indicators | Description |
|---|---|---|
| van der Waals | Low RDG, near-zero electron density | Attractive forces between the aromatic rings. |
| Steric Repulsion | Low RDG, positive high-density region | Clashes between ortho hydrogens on the two rings. |
| Weak Hydrogen Bond | Low RDG, negative density region | Potential C-H···O interaction involving the aldehyde group. |
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.orgnumberanalytics.comnumberanalytics.com ELF analysis provides a chemically intuitive picture of the electron distribution in a molecule. wikipedia.orgjussieu.fr
For this compound, an ELF analysis would clearly show the basins corresponding to the C-C and C-N bonds of the aromatic rings, the C=O double bond of the aldehyde, and the lone pairs on the nitrogen and oxygen atoms. jussieu.fr The shape and population of these basins can provide quantitative information about the nature of the chemical bonding. For example, the ELF can be used to assess the aromaticity of the pyridine and tolyl rings and to understand the electronic effect of the aldehyde substituent. numberanalytics.com
Applications and Research Utility of 6 P Tolyl Nicotinaldehyde in Advanced Chemical Synthesis
Role as a Precursor in Complex Organic Molecule Synthesis
The strategic placement of functional groups in 6-(p-Tolyl)nicotinaldehyde allows for its participation in a wide array of chemical transformations. The aldehyde group serves as a key handle for carbon-carbon and carbon-nitrogen bond formations, while the pyridine (B92270) ring provides a core heterocyclic structure that is prevalent in many biologically active compounds. The p-tolyl group can influence the electronic properties and steric interactions of the molecule, which can be advantageous in directing the stereochemical outcome of reactions.
Synthesis of Substituted Pyridine Derivatives and Heterocyclic Scaffolds
Substituted pyridine derivatives are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound can be readily synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a halogenated pyridine-3-carbaldehyde (e.g., 6-chloronicotinaldehyde) and p-tolylboronic acid. This method offers a straightforward route to introduce the p-tolyl group at the 6-position of the pyridine ring.
Once obtained, the aldehyde functionality of this compound can be subjected to a variety of transformations to generate a library of substituted pyridine derivatives. For instance, it can undergo condensation reactions with active methylene compounds, participate in Wittig-type reactions to form alkenes, or be reduced to the corresponding alcohol, which can be further functionalized. These reactions provide access to a wide range of polysubstituted pyridines, which are valuable scaffolds in drug discovery.
| Precursor | Reagent | Reaction Type | Product |
| 6-Chloronicotinaldehyde (B1585923) | p-Tolylboronic acid | Suzuki-Miyaura Coupling | This compound |
| This compound | Malononitrile | Knoevenagel Condensation | 2-(6-(p-Tolyl)pyridin-3-yl)malononitrile |
| This compound | Wittig Reagent | Wittig Reaction | 3-(Vinyl-substituted)-6-(p-tolyl)pyridine |
| This compound | Sodium borohydride | Reduction | (6-(p-Tolyl)pyridin-3-yl)methanol |
Building Block for Biologically Relevant Chemical Entities
The structural motif of a substituted pyridine is a cornerstone in the design of numerous therapeutic agents. This compound serves as a valuable starting material for the synthesis of several classes of biologically important molecules.
Nicotine (B1678760), a well-known alkaloid, exerts its biological effects through interaction with nicotinic acetylcholine receptors (nAChRs). The development of nicotine analogues with restricted conformations is a key strategy to probe the specific receptor subtypes and to design novel therapeutic agents with improved selectivity and reduced side effects. While direct synthesis of nicotine analogues from this compound is not extensively documented, the general strategies for synthesizing conformationally restricted nicotine analogues often involve the construction of a pyrrolidine ring fused to the pyridine core. The aldehyde group of a substituted nicotinaldehyde can be a crucial starting point for building this second ring system through multi-step synthetic sequences. For example, it could be envisioned that the aldehyde is first converted to an intermediate that can undergo a cyclization reaction to form the pyrrolidine ring, ultimately leading to a nicotine analogue with a p-tolyl substituent on the pyridine ring.
Imidazole-pyridine hybrids are a class of compounds that have garnered significant attention due to their wide range of biological activities, including anticancer and antimicrobial properties nih.govcnr.it. The synthesis of these hybrid systems often involves the condensation of a pyridine derivative carrying an aldehyde or a related functional group with reagents that provide the imidazole moiety. This compound can serve as a key intermediate in the construction of such hybrids. For example, it can react with a 1,2-dicarbonyl compound and an ammonium source in a multicomponent reaction to form a substituted imidazole ring attached to the 6-(p-tolyl)pyridine scaffold.
| Pyridine Precursor | Reagents | Product |
| This compound | Benzil, Ammonium acetate (B1210297) | 2-(6-(p-Tolyl)pyridin-3-yl)-4,5-diphenyl-1H-imidazole |
The pyrrolidinone ring is a privileged scaffold found in numerous natural products and pharmaceuticals. While direct synthetic routes from this compound to pyrrolidinone derivatives are not explicitly detailed in the literature, the aldehyde functionality can be utilized in reactions that lead to the formation of this heterocyclic system. For instance, the aldehyde could be a component in a multicomponent reaction with an amine and a suitable C2-synthon to construct the pyrrolidinone ring. Alternatively, it could be transformed into an intermediate that undergoes an intramolecular cyclization to yield the desired pyrrolidinone derivative.
Intermediate for 1,8-Naphthyridine Synthesis
The 1,8-naphthyridine core is a prominent feature in many antibacterial and anticancer agents. A powerful method for the synthesis of 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group nih.govconnectjournals.comnih.govrsc.org.
To utilize this compound in a Friedländer synthesis, it would first need to be converted to its corresponding 2-amino derivative, 2-amino-6-(p-tolyl)nicotinaldehyde. This transformation can be achieved through established synthetic methodologies. The resulting 2-amino-6-(p-tolyl)nicotinaldehyde can then be reacted with a variety of ketones or β-ketoesters in the presence of an acid or base catalyst to construct the second pyridine ring, yielding a 7-(p-tolyl)-1,8-naphthyridine derivative. The choice of the carbonyl component allows for the introduction of diverse substituents on the newly formed ring, providing a route to a library of novel 1,8-naphthyridine compounds.
Friedländer Synthesis of 7-(p-Tolyl)-1,8-naphthyridines
| 2-Amino-6-(p-tolyl)nicotinaldehyde | Carbonyl Compound | Product |
|---|---|---|
| 2-Amino-6-(p-tolyl)nicotinaldehyde | Acetone | 2-Methyl-7-(p-tolyl)-1,8-naphthyridine |
| 2-Amino-6-(p-tolyl)nicotinaldehyde | Ethyl acetoacetate | Ethyl 2-methyl-7-(p-tolyl)-1,8-naphthyridine-3-carboxylate |
Development of Novel Ligands for Coordination Chemistry
The presence of a nitrogen atom in the pyridine ring and an oxygen atom in the aldehyde group makes this compound an excellent candidate for the synthesis of novel ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting catalytic, magnetic, and optical properties.
Formation of Metal Complexes with Nicotinaldehyde Derivatives
Nicotinaldehyde and its derivatives are known to form coordination compounds with a range of metal cations. nih.govrsc.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. jscimedcentral.com The geometry and stability of these complexes depend on the nature of the metal ion, the other ligands present, and the reaction conditions. For instance, rare earth metal cations have been shown to form six-coordinate complexes with N,N-diethylnicotinamide, a derivative of nicotinic acid, resulting in distorted octahedral geometries. nih.gov It is anticipated that this compound would exhibit similar coordination behavior, with the tolyl group potentially influencing the steric and electronic properties of the resulting metal complexes. The formation of such complexes can be confirmed through various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction.
Schiff Base Ligand Derivatization from Nicotinaldehyde
The aldehyde functional group in this compound is highly reactive towards primary amines, leading to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). jetir.orgscience.gov This condensation reaction is a straightforward and efficient method for synthesizing a wide array of multidentate ligands. chemistryjournal.net For example, the reaction of an aldehyde with an amine like p-toluidine can yield a Schiff base ligand that can then coordinate to metal ions. researchgate.netrasayanjournal.co.in
The general synthesis of a Schiff base from this compound and a primary amine (R-NH₂) can be represented as follows:

These Schiff base ligands can act as bidentate, tridentate, or even polydentate ligands, depending on the structure of the primary amine used. The resulting metal complexes have diverse applications, including in catalysis and as antimicrobial agents. researchgate.net
| Starting Aldehyde | Starting Amine | Resulting Schiff Base Type | Potential Applications of Metal Complexes |
| This compound | p-Toluidine | Bidentate (N, N') | Catalysis, Antimicrobial Agents |
| This compound | Ethylenediamine | Tetradentate (N₂, N'₂) | Materials Science, Sensing |
| This compound | Amino acids | Tridentate (N, N', O) or Bidentate (N, O) | Bioinorganic Chemistry, Asymmetric Catalysis |
Advanced Organic Transformations and Methodology Development
The reactivity of the pyridine ring and the aldehyde group in this compound allows for its participation in a variety of advanced organic transformations, contributing to the development of new synthetic methodologies.
Participation in Superoxide Radical Anion Triggered Transformations
Recent research has demonstrated the ability of superoxide radical anions (O₂•⁻) to trigger degenerate ring transformations of N-benzylpyridinium salts, leading to the formation of C2-arylated nicotinaldehydes. chinesechemsoc.orgchinesechemsoc.org This process involves the nucleophilic addition of the superoxide radical anion to the pyridinium (B92312) cation, followed by ring opening, 6π-electrocyclization, and aromatization. chinesechemsoc.org This novel transformation allows for the selective installation of an aryl and a formyl group at the C2 and C3 positions of a pyridine ring, respectively. chinesechemsoc.org Given its structure as a substituted nicotinaldehyde, this compound could potentially be synthesized via such a superoxide-triggered pathway or serve as a model compound for studying the mechanism of these complex transformations. The generation of superoxide radical anions can be achieved under mild conditions, for example, using a Cu(I)/DMAP system with atmospheric oxygen. chinesechemsoc.org
Utility in Electrophilic Activation Strategies
The pyridine ring in this compound can be activated towards nucleophilic attack through various electrophilic activation strategies. One common approach is the formation of N-oxides by treating the pyridine with an oxidizing agent. The resulting pyridine N-oxide can then undergo palladium-catalyzed C-H functionalization, such as alkenylation and arylation, at the ortho position with high selectivity. nih.gov Another strategy involves the formation of N-methylpyridinium salts, which act as transient activators for palladium-catalyzed arylation at the C6 position. acs.org These methods provide powerful tools for the further derivatization of the this compound scaffold, enabling the synthesis of more complex molecules with tailored properties. The aldehyde group can also be a site for electrophilic activation, for instance, in reactions involving organocatalysis where it can be converted into a more reactive iminium ion.
Structure-Activity Relationship (SAR) Studies in Chemical Biology Research (Synthetic Design Focus)
The this compound scaffold is a promising starting point for the design and synthesis of new biologically active molecules. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish structure-activity relationships (SAR). SAR studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. nih.gov
The tolyl group, the pyridine ring, and the aldehyde functionality all offer sites for chemical modification. For instance, the aldehyde can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, as seen in the synthesis of Schiff bases. The aromatic rings can be further substituted with different functional groups to modulate properties like lipophilicity, electronic character, and steric bulk.
For example, studies on other nicotinic acid and nicotinaldehyde derivatives have shown that the position and nature of substituents on the pyridine ring can significantly influence their biological activities, which include antibacterial, antifungal, and anticancer properties. mdpi.comresearchgate.net The introduction of different aryl groups at the 6-position or modifications of the aldehyde could lead to the discovery of novel compounds with enhanced biological profiles.
| Structural Moiety | Potential Modifications | Potential Impact on Biological Activity |
| Aldehyde Group | Reduction to alcohol, Oxidation to carboxylic acid, Conversion to imine (Schiff base), Acetal formation | Altered polarity, hydrogen bonding capacity, and receptor interactions. |
| p-Tolyl Group | Variation of substituent on the phenyl ring (e.g., electron-donating or -withdrawing groups), Replacement with other aryl or alkyl groups | Modified lipophilicity, steric hindrance, and electronic properties affecting target binding. |
| Pyridine Ring | Introduction of substituents at other positions, N-oxidation | Altered basicity, coordination ability, and overall molecular shape. |
By systematically exploring these modifications, researchers can design and synthesize libraries of this compound derivatives for biological screening, leading to the identification of new lead compounds for drug discovery.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for C6-Arylated Nicotinaldehydes
The synthesis of C6-arylated nicotinaldehydes, including 6-(p-Tolyl)nicotinaldehyde, has predominantly relied on established cross-coupling methodologies. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organic halide, is a widely utilized and efficient method for creating the crucial carbon-carbon bond between the pyridine (B92270) and aryl rings. nih.govharvard.edumdpi.com This reaction is known for its high yields and tolerance of various functional groups. nih.govharvard.edu
However, future research should focus on developing more innovative and sustainable synthetic routes. A significant area for exploration is the use of photoredox catalysis. This approach, which utilizes visible light to drive chemical reactions, offers milder reaction conditions and can provide alternative pathways for C-H activation and cross-coupling. researchgate.netrsc.org Investigating photocatalytic methods could lead to more energy-efficient and environmentally friendly syntheses of this compound and its derivatives. For instance, visible-light-induced C-H acylation or alkylation at the C6-position of a pyridine precursor represents a cutting-edge strategy that avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net
Furthermore, transition-metal-free coupling reactions are gaining traction. rsc.org Developing a synthesis for C6-arylated nicotinaldehydes that avoids palladium or other heavy metals would be highly advantageous, reducing cost and potential metal contamination in the final products. Such methods might involve the use of organic photocatalysts or direct C-H arylation strategies under metal-free conditions.
| Synthetic Strategy | Catalyst/Conditions | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | High efficiency, good functional group tolerance nih.govharvard.edu |
| Photoredox Catalysis | Photocatalyst (e.g., Iridium, Ruthenium, or organic dye), visible light | Mild reaction conditions, access to novel reactivity, sustainability researchgate.netrsc.org |
| Direct C-H Arylation | Transition metal catalyst (e.g., Pd, Cu) or metal-free conditions | Step-economy (no pre-functionalization needed), reduced waste |
| Transition-Metal-Free Coupling | Organic photocatalysts, strong bases | Avoids heavy metal contamination, potentially lower cost rsc.org |
Advanced Computational Studies for Predictive Design and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules like this compound before their synthesis. researcher.lifeias.ac.inresearchgate.net Future research should leverage advanced computational studies to accelerate the design of new derivatives with tailored characteristics.
DFT calculations can be employed to determine key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researcher.lifeias.ac.in The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic and optical properties, and its calculation can help predict the viability of the compound for applications in electronics and photonics. nih.govnih.gov For instance, DFT analysis of substituted pyridines has been used to predict their nucleophilicity and reactivity patterns, which is directly applicable to understanding the chemical behavior of the aldehyde group in this compound. researcher.lifeias.ac.in
Further computational investigations could involve:
Natural Bond Orbital (NBO) analysis: To understand hyperconjugative interactions and intramolecular charge transfer (ICT) mechanisms within the molecule. tandfonline.com
Time-Dependent DFT (TD-DFT): To simulate UV-Visible absorption spectra and predict the outcomes of photophysical processes. tandfonline.comcacrdelhi.com
Quantitative Structure-Activity Relationship (QSAR) modeling: To computationally screen derivatives for potential biological activities by correlating structural features with inhibitory concentrations (IC50) or other bioactivity metrics. nih.gov
These computational approaches can guide synthetic efforts by identifying the most promising derivatives for specific applications, thereby saving significant time and resources in the laboratory. nih.govresearchgate.net
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | HOMO-LUMO energies, electron density distribution, reactivity descriptors researcher.liferesearchgate.net | Prediction of electronic properties and chemical reactivity ias.ac.in |
| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra, excited state properties tandfonline.comcacrdelhi.com | Design of molecules for optical and electronic applications |
| Natural Bond Orbital (NBO) | Intramolecular charge transfer, hyperconjugative stability tandfonline.com | Understanding electronic delocalization and stability |
| QSAR Modeling | Biological activity (e.g., inhibitory constants) nih.gov | Predictive design of new therapeutic agents |
Diversification of Applications in Organic and Materials Chemistry
The molecular architecture of this compound makes it a versatile building block for a range of advanced applications in both organic synthesis and materials science. Future research should aim to diversify its use beyond a simple synthetic intermediate.
In Organic Synthesis: The aldehyde group is highly reactive and can be transformed into a multitude of other functional groups. wikipedia.org It can serve as a precursor for the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and biologically active molecules. For example, it can undergo condensation reactions to form Schiff bases, which are important bidentate ligands for creating robust metal complexes. wikipedia.org
In Materials Chemistry: Functional pyridine derivatives are integral to the development of advanced materials. mdpi.comacs.org
Organic Light-Emitting Diodes (OLEDs): The pyridine ring is a common component in materials for optoelectronic devices. By modifying the structure of this compound, it could be developed into a precursor for emissive or charge-transport materials. researchgate.net
Non-Linear Optical (NLO) Materials: Donor-π-acceptor systems often exhibit significant NLO properties. The structure of this compound (donor-acceptor substituted pyridine) suggests that its derivatives could be investigated for NLO applications. tandfonline.com
Sensitizers for Dye-Sensitized Solar Cells (DSSCs): The molecule can be considered a simple donor-π-acceptor (D-π-A) scaffold. Further functionalization, for instance, by converting the aldehyde into a cyanoacrylic acid group via a Knoevenagel reaction, could produce efficient dyes for DSSCs. mdpi.com
Functional Polymers and Catalysts: Pyridine-based structures can be incorporated into polymers to create functional materials or used to support catalytic metal centers for applications in heterogeneous catalysis. mdpi.com
Exploring these avenues will unlock the full potential of this compound as a valuable component in the toolkit of chemists and materials scientists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
